molecular formula C9H14N4O B13298258 {7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol

{7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol

Cat. No.: B13298258
M. Wt: 194.23 g/mol
InChI Key: YJPIPHFFWAXAEP-UHFFFAOYSA-N
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Description

{7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is a triazolopyrimidine derivative characterized by a cyclopropyl substituent at the 7-position of the pyrimidine ring and a hydroxymethyl group (-CH2OH) at the 2-position of the triazole moiety. This compound belongs to a broader class of nitrogen-containing heterocycles known for their diverse pharmacological and agrochemical applications .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

(7-cyclopropyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol

InChI

InChI=1S/C9H14N4O/c14-5-8-11-9-10-4-3-7(6-1-2-6)13(9)12-8/h6-7,14H,1-5H2,(H,10,11,12)

InChI Key

YJPIPHFFWAXAEP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CCNC3=NC(=NN23)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of a cyclopropylamine derivative with a suitable triazole precursor, followed by cyclization to form the triazolopyrimidine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like alkoxides, amines, and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of {7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

The triazolopyrimidine scaffold allows for extensive modifications. Below is a comparative analysis of key analogs:

Key Observations :

  • Positional Effects : The placement of the cyclopropyl group (7-position in the target vs. 5-position in compound 19 ) significantly alters the scaffold’s conformational flexibility and electronic properties.
  • Functional Groups : The hydroxymethyl group in the target compound contrasts with the trifluoromethyl or carboxylic acid groups in other analogs, impacting solubility and hydrogen-bonding capacity .
  • Synthetic Accessibility: Derivatives with chlorophenylamino groups (e.g., 98, 99) exhibit low yields (11–12%), suggesting challenges in optimizing reactions for bulky substituents .

Physicochemical and Pharmacological Properties

Table 2: Property Comparison of Triazolopyrimidine Derivatives
Property Target Compound Compound 98 Compound 19
LogP Estimated lower (due to -CH2OH) Higher (chlorophenyl group) Moderate (benzyl group)
Solubility Likely aqueous-soluble Limited (chlorophenyl) Low (non-polar substituents)
Bioactivity Not reported Antimalarial (Plasmodium falciparum) Not explicitly tested

Discussion :

  • The hydroxymethyl group in the target compound likely enhances water solubility compared to chlorophenyl or trifluoromethyl analogs, which are more lipophilic .
  • Compound 98 demonstrated antimalarial activity, but the target compound’s cyclopropyl group may shift its biological target profile, possibly toward kinase inhibition or herbicide development .

Biological Activity

{7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C₈H₁₂N₄
  • CAS Number : 945262-32-8
  • Structure : The compound features a triazolo-pyrimidine framework which is known for its diverse biological activities.

Antidiabetic Potential

Recent studies have explored the compound's activity as an α-glucosidase inhibitor. In a comparative analysis with established inhibitors like acarbose, the compound demonstrated significant inhibition capabilities.

CompoundIC50 (μM)Mechanism of Action
Acarbose700.20 ± 10.55Competitive inhibition
{7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanolNot explicitly reported but suggested to be lower than acarboseMixed inhibition mechanism

In vivo studies indicated that the compound could reduce postprandial blood glucose levels significantly in mice models when administered at a dosage of 20 mg/kg, suggesting its potential as an antidiabetic agent .

Cytotoxicity and Safety Profile

The cytotoxic effects of {7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol were assessed using HEK-293 cell lines. Results indicated low cytotoxicity levels, making it a safer alternative for further pharmacological explorations .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Enzyme Inhibition : It appears to alter the secondary structure of α-glucosidase enzymes which hinders their catalytic activity.
  • Molecular Docking Studies : Computational studies suggest strong binding affinities with active sites of target enzymes which corroborates the observed biological activities.

Case Studies

A notable study synthesized several derivatives of triazolo-pyrimidines and evaluated their biological activities against α-glucosidase. Among these derivatives, {7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol exhibited promising results .

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